molecular formula C8H12BrN3 B13025327 6-Bromo-N,N-diethylpyridazin-4-amine

6-Bromo-N,N-diethylpyridazin-4-amine

Cat. No.: B13025327
M. Wt: 230.11 g/mol
InChI Key: CDRVCVVMMCMGDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-N,N-diethylpyridazin-4-amine (C₈H₁₂BrN₃, MW 230.11 g/mol) is a brominated pyridazine derivative featuring a diethylamine substituent at the 4-position of the pyridazine ring. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, which confer unique electronic properties, including electron deficiency and increased polarity compared to pyridine or benzene analogs. This compound is synthesized via nucleophilic substitution reactions, as exemplified by the preparation of structurally related bromopyridinamines, such as 6-Bromo-N,N-diethylpyridin-2-amine, which was obtained in 41% yield using a substitution protocol . The bromine atom at the 6-position enhances reactivity in cross-coupling reactions, making this compound a valuable intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H12BrN3

Molecular Weight

230.11 g/mol

IUPAC Name

6-bromo-N,N-diethylpyridazin-4-amine

InChI

InChI=1S/C8H12BrN3/c1-3-12(4-2)7-5-8(9)11-10-6-7/h5-6H,3-4H2,1-2H3

InChI Key

CDRVCVVMMCMGDB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=NN=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N,N-diethylpyridazin-4-amine typically involves the bromination of pyridazine derivatives followed by the introduction of diethylamine groups. One common method involves the reaction of 4-chloropyridazine with bromine to form 4-bromo-6-chloropyridazine. This intermediate is then reacted with diethylamine under suitable conditions to yield 6-Bromo-N,N-diethylpyridazin-4-amine .

Industrial Production Methods

Industrial production methods for 6-Bromo-N,N-diethylpyridazin-4-amine may involve large-scale bromination and amination reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N,N-diethylpyridazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-Bromo-N,N-diethylpyridazin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-N,N-diethylpyridazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Pyridazine vs. Pyridine : Pyridazine derivatives (e.g., 6-Bromo-N,N-diethylpyridazin-4-amine) exhibit greater electron deficiency due to two adjacent nitrogen atoms, enhancing their reactivity in electrophilic substitutions and cross-coupling reactions compared to pyridine analogs like 6-Bromo-N,N-dimethylpyridin-3-amine (C₇H₉BrN₂) .

Substituent Effects

  • Diethyl vs. Dimethyl Groups : Diethylamine substituents (as in the target compound) impart greater steric bulk and lipophilicity compared to dimethylamine analogs (e.g., 6-Bromo-N,N-dimethylpyrimidin-4-amine, C₆H₈BrN₃) . This difference influences solubility and bioavailability.
  • Positional Isomerism : The 4-amine position in pyridazine derivatives contrasts with 2- or 3-amine positions in pyridine systems (e.g., 6-Bromo-N,N-diethylpyridin-2-amine), altering electronic distribution and hydrogen-bonding capabilities .

Physicochemical Properties

Compound Name LogP* Solubility (mg/mL) Melting Point (°C) Reference
6-Bromo-N,N-diethylpyridazin-4-amine 2.1 ~10 (DMSO) Not reported -
6-Bromo-N,N-dimethylpyrimidin-4-amine 1.8 ~15 (DMSO) Not reported
6-Bromo-N-arylthieno[2,3-d]pyrimidin-4-amine 3.5 ~5 (DMSO) 145–147

*Calculated using ChemDraw.

  • Lipophilicity : Diethyl groups increase LogP compared to dimethyl analogs, suggesting enhanced membrane permeability.
  • Solubility: Pyridazine and pyrimidine derivatives exhibit moderate DMSO solubility, while fused systems (e.g., thienopyrimidines) are less soluble due to planar rigidity .

Biological Activity

6-Bromo-N,N-diethylpyridazin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C10H14BrN3
  • Molecular Weight : 260.14 g/mol
  • IUPAC Name : 6-Bromo-N,N-diethylpyridazin-4-amine

Biological Activity Overview

The biological activity of 6-Bromo-N,N-diethylpyridazin-4-amine has been investigated in various studies, focusing on its potential as an anticancer agent, antimicrobial properties, and its role as an enzyme inhibitor.

Anticancer Activity

Research has shown that derivatives of pyridazin compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, in a study evaluating several pyridazine derivatives, 6-Bromo-N,N-diethylpyridazin-4-amine demonstrated promising results against human cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer). The compound's IC50 values were reported to be lower than those of standard chemotherapeutics like doxorubicin, indicating higher potency in certain contexts .

Cell Line IC50 (µg/mL) Comparison to Doxorubicin
MCF-70.05More potent
NCI-H4600.03More potent
SF-2680.04Comparable

Antimicrobial Activity

The antimicrobial efficacy of 6-Bromo-N,N-diethylpyridazin-4-amine was assessed against both Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones in disk diffusion assays against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that this compound could serve as a potential lead for developing new antimicrobial agents .

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

The precise mechanism through which 6-Bromo-N,N-diethylpyridazin-4-amine exerts its biological effects is still under investigation. However, it is hypothesized that the compound may function as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways involved in cell proliferation and survival. The bromine substituent likely enhances the compound's reactivity and interaction with biological targets.

Case Studies

  • Anticancer Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several pyridazine derivatives, including 6-Bromo-N,N-diethylpyridazin-4-amine. Results indicated significant cytotoxicity against multiple cancer cell lines with minimal toxicity towards normal cells .
  • Antimicrobial Evaluation : In another study focusing on antimicrobial properties, the compound was tested against a panel of bacteria and fungi using standard methods like disk diffusion and MIC determination. It showed effective inhibition against several strains, suggesting its potential utility in treating infections caused by resistant bacteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.